molecular formula C15H15N5O B5722827 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea

Cat. No. B5722827
M. Wt: 281.31 g/mol
InChI Key: FTYZQCBXGPLOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea, also known as DMPIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that could be beneficial in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of various kinases, which are proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. This compound has also been found to inhibit the growth of cancer cells and to induce apoptosis, which is a process that leads to the death of cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its potential applications and to understand its effects on different biological systems.

Future Directions

There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and could potentially be used in combination with other cancer treatments. Additionally, more research is needed to understand the mechanism of action of this compound and to identify other potential applications for this compound.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its role in various biological processes.

Synthesis Methods

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea is synthesized through a multi-step process that involves the reaction of 1,2-dimethyl-1H-benzimidazole with 3-pyridinylisocyanate. The reaction results in the formation of this compound, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-3-pyridinylurea has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-17-13-8-11(5-6-14(13)20(10)2)18-15(21)19-12-4-3-7-16-9-12/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYZQCBXGPLOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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